1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanone moiety
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-9(10(16)4-2)6-5-7-11(8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
RVYWTWDAEUOYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1SC(F)(F)F)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzene with propanone under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula . It features a trifluoromethylthio group attached to a phenyl ring, which is connected to a propanone moiety.
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry: It serves as a building block for synthesizing complex organic molecules.
- Biology: It is studied for potential biological activities and interactions with biomolecules.
- Medicine: It is explored for potential therapeutic properties and as a precursor for drug development.
- Industry: It is used in producing specialty chemicals and materials with specific properties.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents like sodium borohydride () or lithium aluminum hydride ().
- Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethyl-3-(trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the sulfur atom.
1-(2-Ethyl-3-(trifluoromethoxy)phenyl)propan-1-one: Contains a trifluoromethoxy group instead of trifluoromethylthio.
Uniqueness
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1805853-83-1, is an organic compound notable for its unique molecular structure that includes a trifluoromethylthio group. This compound has garnered attention in recent research due to its potential biological activities, particularly in therapeutic applications. The following sections will delve into its biological activity, synthesis, and relevant case studies.
- Molecular Formula : CHFOS
- Molecular Weight : 262.29 g/mol
The trifluoromethylthio group in this compound is believed to enhance lipophilicity and reactivity, which may improve its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound could exhibit anti-inflammatory and antimicrobial properties due to its structural characteristics that facilitate binding to specific biological sites .
Potential Therapeutic Applications
Research indicates that compounds with similar trifluoromethyl groups have shown increased potency in various biological assays:
- Inhibition of 5-Hydroxytryptamine (5-HT) Uptake : Compounds with trifluoromethyl substituents have demonstrated significantly enhanced inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .
- Anticancer Properties : Studies on structurally related compounds indicate promising anticancer activity, with mechanisms involving apoptosis induction and angiogenesis inhibition .
Case Studies and Research Findings
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of the trifluoromethylthio group can be introduced through various synthetic pathways, enhancing the compound's reactivity and biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
